molecular formula C21H26O5 B15130645 5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B15130645
M. Wt: 358.4 g/mol
InChI Key: KREWYNCFUJYUDI-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one class, characterized by a partially saturated bicyclic core (hexahydrochromen-4-one) with hydroxyl, methoxyphenyl, and prenyl (3-methylbut-2-enyl) substituents. The hexahydro modification introduces conformational flexibility, which may influence binding to biological targets compared to planar chromen-4-one analogs .

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C21H26O5/c1-12(2)4-9-15-17(22)10-18(23)19-20(24)16(11-26-21(15)19)13-5-7-14(25-3)8-6-13/h4-8,11,15,17-19,21-23H,9-10H2,1-3H3

InChI Key

KREWYNCFUJYUDI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(CC(C2C1OC=C(C2=O)C3=CC=C(C=C3)OC)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of appropriate phenolic compounds followed by cyclization and prenylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: It has potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.

    Industry: It is used in the development of new materials, pharmaceuticals, and nutraceuticals.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and regulate gene expression. These effects are mediated through its ability to scavenge free radicals, chelate metal ions, and interact with cellular receptors .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular parameters between the target compound and related analogs:

Compound Name Molecular Weight Key Substituents H-Bond Donors H-Bond Acceptors
Target: 5,7-Dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one ~354–356* 4-methoxyphenyl, 3-methylbut-2-enyl 2 (5,7-OH) 4 (ketone, ether)
5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one 314.294 6-methoxy, 4-methoxyphenyl 2 5
3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one 354.359 3-prenyl, 2,4-dihydroxyphenyl 4 6
(3E)-5,7-Dihydroxy-3-[(4-hydroxyphenyl)methylene]-8-methoxy-chroman-4-one 326.28 4-hydroxyphenylmethylene, 8-methoxy 3 5
3,5,7-Trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4H-chromen-4-one ~356 2-(4-methoxyphenyl), 8-prenyl, trihydroxy 3 5

*Estimated based on analogs in and .

Key Observations :

  • The 3-methylbut-2-enyl (prenyl) group is associated with increased lipophilicity, which may improve membrane permeability and bioavailability .
  • Analogs with additional hydroxyl groups (e.g., 3-[2,4-dihydroxy-...]chromen-4-one) exhibit higher H-bond donor capacity, favoring interactions with polar biological targets .

Bioactivity and Stability Considerations

  • Antioxidant Activity : The 5,7-dihydroxy motif is critical for radical scavenging. However, the hexahydro core in the target compound may reduce conjugation, slightly diminishing antioxidant efficacy compared to planar derivatives like (3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylene]-8-methoxy-chroman-4-one .
  • Metabolic Stability: Prenylated derivatives, such as the target compound and its analog 3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4H-chromen-4-one, are prone to oxidation or cyclization during processing, as seen in Epimedium studies. This can generate cyclic derivatives (e.g., dihydropyrano-chromenones) with altered bioactivity .
  • Similar analogs, such as those isolated from Epimedium, demonstrate confirmed estrogenic activity .

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